4,5-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Catalog No.
S6728663
CAS No.
2549024-38-4
M.F
C16H22N6S
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazi...

CAS Number

2549024-38-4

Product Name

4,5-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

IUPAC Name

4,5-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine

Molecular Formula

C16H22N6S

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C16H22N6S/c1-11-9-17-10-18-14(11)21-5-7-22(8-6-21)15-12(2)13(3)19-16(20-15)23-4/h9-10H,5-8H2,1-4H3

InChI Key

GYIJZFJMDIDRPG-UHFFFAOYSA-N

SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=NC(=NC(=C3C)C)SC

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=NC(=NC(=C3C)C)SC

The exact mass of the compound 4,5-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is 330.16266590 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,5-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound with the molecular formula C16_{16}H22_{22}N6_6S and a molecular weight of 330.5 g/mol. This compound features a pyrimidine core substituted with various functional groups, including two methyl groups, a methylsulfanyl group, and a piperazine moiety linked to a 5-methylpyrimidine ring. The structural diversity of this compound may contribute to its potential biological activities and applications in medicinal chemistry .

The chemical reactivity of 4,5-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine can be explored through various reactions typical of pyrimidine derivatives. For instance:

  • Nucleophilic Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, potentially forming new derivatives.
  • Alkylation: The nitrogen atoms in the piperazine ring may participate in alkylation reactions, leading to the synthesis of more complex molecules.
  • Deprotonation: The presence of basic nitrogen atoms allows for deprotonation reactions, which can be utilized in further synthetic pathways.

The synthesis of 4,5-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine can be approached through several synthetic routes:

  • Pyrimidine Synthesis: Start with the synthesis of the pyrimidine core using standard methods such as the Biginelli reaction or other condensation reactions involving urea derivatives.
  • Piperazine Functionalization: Introduce the piperazine ring via nucleophilic substitution or cyclization reactions involving appropriate precursors.
  • Methylsulfanyl Introduction: Employ methods like methylthioether formation through reaction with methyl sulfide or similar reagents.

These steps can be optimized based on available reagents and desired yields.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its diverse functional groups, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Research Tool: It could be utilized in biological assays to study the mechanisms of action of pyrimidine derivatives.

Interaction studies of 4,5-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine with biological targets are crucial for understanding its pharmacodynamics. Preliminary studies could focus on:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes involved in disease pathways.
  • Mechanism of Action: Investigating how this compound affects cellular processes at the molecular level.

These studies will provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with 4,5-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4,6-Dimethyl-2-methylmercaptopyrimidineC7_7H10_{10}N2_2SSimpler structure; lacks piperazine moiety
2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanolC11_{11}H17_{17}ClN4_4OContains chlorine; different biological profile
4-[4-(2,6-Dimethyl-pyrimidin-4-yl)-piperazin-1-yl]-methanolC15_{15}H20_{20}N6_6OMethanol derivative; different substitution pattern

The presence of both the methylsulfanyl group and the specific piperazine-pyrimidine linkage in 4,5-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine distinguishes it from these compounds, potentially enhancing its biological activity and specificity.

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Exact Mass

330.16266590 g/mol

Monoisotopic Mass

330.16266590 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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